molecular formula C9H8O6 B13762056 6-Carboxyvanillic acid CAS No. 63035-28-9

6-Carboxyvanillic acid

Cat. No.: B13762056
CAS No.: 63035-28-9
M. Wt: 212.16 g/mol
InChI Key: OFECJXVRRIHUSC-UHFFFAOYSA-N
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Description

6-Carboxyvanillic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of both a carboxyl group (-COOH) and a hydroxyl group (-OH) attached to an aromatic benzene ring. This compound is a derivative of vanillic acid, which is widely recognized for its applications in flavoring and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Carboxyvanillic acid can be synthesized through various methods, including the oxidation of vanillin or vanillic acid. One common synthetic route involves the oxidation of vanillin using potassium permanganate (KMnO4) under acidic conditions. The reaction typically proceeds as follows: [ \text{Vanillin} + \text{KMnO}_4 \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes. Microbial fermentation and enzymatic catalysis are employed to convert lignin-derived compounds into this compound. These methods are preferred due to their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions: 6-Carboxyvanillic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce other carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

Scientific Research Applications

6-Carboxyvanillic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Carboxyvanillic acid involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

    Vanillic Acid: A precursor to 6-Carboxyvanillic acid, known for its flavoring properties.

    Protocatechuic Acid: Another carboxylic acid with antioxidant properties.

    Gallic Acid: Known for its strong antioxidant activity.

Uniqueness: this compound is unique due to its dual functional groups (carboxyl and hydroxyl) on the aromatic ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

63035-28-9

Molecular Formula

C9H8O6

Molecular Weight

212.16 g/mol

IUPAC Name

4-hydroxy-5-methoxyphthalic acid

InChI

InChI=1S/C9H8O6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12)(H,13,14)

InChI Key

OFECJXVRRIHUSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)O

Origin of Product

United States

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